molecular formula C10H18O2 B14569355 2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol CAS No. 61612-43-9

2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol

Cat. No.: B14569355
CAS No.: 61612-43-9
M. Wt: 170.25 g/mol
InChI Key: RAPLWZPUCUXAGP-UHFFFAOYSA-N
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Description

2-(6,7-Dimethyl-1-oxaspiro[24]heptan-4-yl)ethan-1-ol is a chemical compound characterized by its unique spiro structure, which includes a cyclopropane ring fused to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclopropane derivative with an alcohol under acidic or basic conditions to form the spiro compound. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols. Substitution reactions can lead to a variety of spiro derivatives with different functional groups .

Scientific Research Applications

2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethan-1-ol is unique due to its specific combination of a spiro structure with a hydroxyl group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

61612-43-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(6,7-dimethyl-1-oxaspiro[2.4]heptan-4-yl)ethanol

InChI

InChI=1S/C10H18O2/c1-7-5-9(3-4-11)10(6-12-10)8(7)2/h7-9,11H,3-6H2,1-2H3

InChI Key

RAPLWZPUCUXAGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2(C1C)CO2)CCO

Origin of Product

United States

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